Ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline family. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science. The tetrahydroquinoline scaffold is known for its presence in various bioactive natural products and synthetic drugs, making it a valuable target for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines, quinolines, and other heterocyclic derivatives .
Scientific Research Applications
Ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- Ethyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
- 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline
Comparison: Ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and application .
Properties
IUPAC Name |
ethyl 7-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-9(2)6-7-10-5-4-8-14-12(10)11/h6-7,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWSXEMUXNKEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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